molecular formula C19H17N5O3 B242892 ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate

ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate

Cat. No. B242892
M. Wt: 363.4 g/mol
InChI Key: WINKSFJEZAOHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate, also known as EI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate involves its ability to inhibit the activity of certain enzymes and proteins in the body. Specifically, ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate has been found to inhibit the activity of Aurora kinase A, which is involved in cell division and proliferation, and beta-secretase 1, which is involved in the production of amyloid beta in Alzheimer's disease.
Biochemical and Physiological Effects:
ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate has been found to have several biochemical and physiological effects in the body. Studies have shown that ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate can induce apoptosis in cancer cells by activating caspase-3 and -9 and increasing the expression of Bax. Additionally, ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate has been found to reduce oxidative stress and inflammation in Alzheimer's disease models by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition and analysis of their functions. However, one limitation of using ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate is its potential toxicity towards healthy cells, which requires careful dosage and administration in experiments.

Future Directions

For ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate research include further investigation of its therapeutic potential in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, research could focus on developing more efficient synthesis methods for ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate and identifying analogs with improved potency and selectivity towards target enzymes and proteins.

Synthesis Methods

The synthesis of ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate involves the condensation reaction between 5-(3-hydroxyphenyl)-1H-imidazole-4-carboxaldehyde and 4-aminoethylbenzoate in the presence of a base. The reaction is carried out in a solvent, typically methanol or ethanol, at room temperature. The resulting product is purified using column chromatography to obtain pure ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate has been studied for its potential therapeutic applications in various diseases, including cancer and Alzheimer's disease. Research has shown that ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate has anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, ethyl 4-{[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino}benzoate has been found to have neuroprotective effects by reducing amyloid beta-induced neurotoxicity and oxidative stress in Alzheimer's disease models.

properties

Molecular Formula

C19H17N5O3

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 4-[[5-(3-hydroxyphenyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-yl]amino]benzoate

InChI

InChI=1S/C19H17N5O3/c1-2-27-18(26)12-6-8-14(9-7-12)22-17-16(13-4-3-5-15(25)10-13)23-19-20-11-21-24(17)19/h3-11,22,25H,2H2,1H3,(H,20,21,23)

InChI Key

WINKSFJEZAOHDY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC(=CC=C4)O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2NC=N3)C4=CC(=CC=C4)O

Origin of Product

United States

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